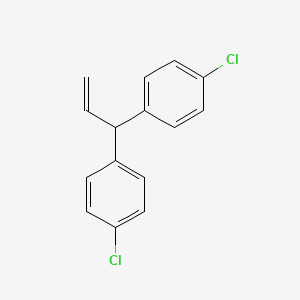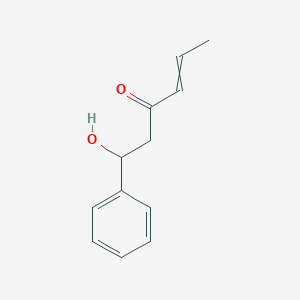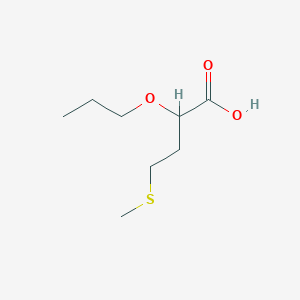
4-(Methylsulfanyl)-2-propoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-2-propoxybutanoic acid is an organic compound characterized by the presence of a methylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
The synthesis of 4-(Methylsulfanyl)-2-propoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanylbutanoic acid with propyl alcohol under acidic conditions to form the propoxy derivative. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
4-(Methylsulfanyl)-2-propoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols.
Scientific Research Applications
4-(Methylsulfanyl)-2-propoxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
4-(Methylsulfanyl)-2-propoxybutanoic acid can be compared with similar compounds such as:
4-(Methylsulfanyl)butanoic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.
2-Propoxybutanoic acid: Lacks the methylsulfanyl group, affecting its biological activity and applications.
4-(Methylsulfanyl)phenylacetic acid: Contains a phenyl group instead of a butanoic acid backbone, leading to different chemical behavior and uses. The uniqueness of this compound lies in its combination of the methylsulfanyl and propoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652968-12-2 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-methylsulfanyl-2-propoxybutanoic acid |
InChI |
InChI=1S/C8H16O3S/c1-3-5-11-7(8(9)10)4-6-12-2/h7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
IHEMURLIIMONBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
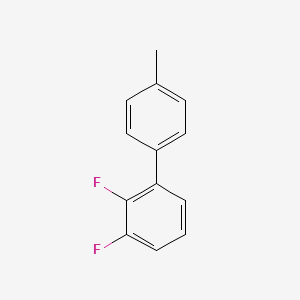
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
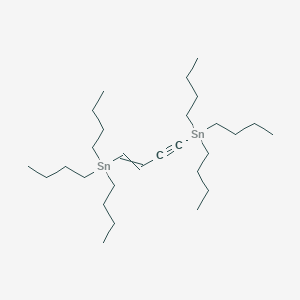
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
